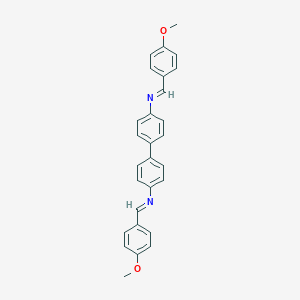

N,N'-Bis(p-methoxybenzylidene)benzidine

説明

BenchChem offers high-quality N,N'-Bis(p-methoxybenzylidene)benzidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(p-methoxybenzylidene)benzidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(4-methoxyphenyl)-N-[4-[4-[(4-methoxyphenyl)methylideneamino]phenyl]phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O2/c1-31-27-15-3-21(4-16-27)19-29-25-11-7-23(8-12-25)24-9-13-26(14-10-24)30-20-22-5-17-28(32-2)18-6-22/h3-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTROQYQKNNCTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Liquid Crystalline Behavior of Benzidine-Based Schiff Bases

A Technical Guide for Structural Engineering and Phase Characterization

Executive Summary & Strategic Relevance

Audience: Materials Scientists, Medicinal Chemists, and Structural Biologists.

Benzidine-based Schiff bases represent a canonical class of thermotropic liquid crystals (LCs). Their molecular architecture—characterized by a rigid biphenyl core flanked by labile azomethine (–CH=N–) linkages—serves as a fundamental model for understanding structure-property relationships in soft matter.

For drug development professionals , this guide serves a dual purpose:

-

Pharmacophore Insight: The azomethine linkage is a bioactive scaffold in many antimicrobial and anticancer agents. Understanding its conformational stability in mesophases parallels understanding its behavior in lipophilic biological membranes.

-

Toxicity & Safety: Benzidine is a known human carcinogen. This guide emphasizes the rigorous containment protocols required when handling such precursors, distinguishing between material utility and biological hazard.

Molecular Design & Structural Logic

The mesogenicity (ability to form liquid crystals) of these compounds is governed by the Calamitic Principle : molecules must be lath-like (rod-like) to facilitate anisotropic packing.

The Core Architecture

-

Rigid Core (Mesogen): The biphenyl moiety of benzidine provides the necessary high aspect ratio and rigidity. This linear core promotes parallel alignment, critical for the formation of Nematic (N) and Smectic (Sm) phases.

-

Linker (Schiff Base): The –CH=N– group extends the conjugation length, enhancing polarizability and intermolecular attractive forces (van der Waals and

- -

Terminal Chains: Usually

-alkoxy or

Mechanism of Phase Transition

The phase behavior follows a predictable trajectory based on chain length (

-

Short Chains (

): High melting points; often purely Nematic due to insufficient lateral cohesive forces to form layers. -

Intermediate Chains (

): Polymorphism (Nematic + Smectic).[1] -

Long Chains (

): Dominance of Smectic phases (SmA, SmC) as chain intertwining stabilizes layered structures.[1]

Synthesis Protocol: Acid-Catalyzed Condensation

Objective: Synthesize

Materials

-

Benzidine (Caution: Carcinogen)

-

4-

-alkoxybenzaldehyde (Stoichiometric excess) -

Solvent: Absolute Ethanol[2]

-

Catalyst: Glacial Acetic Acid[2]

Step-by-Step Methodology

-

Precursor Solubilization: Dissolve 0.01 mol of benzidine in 20 mL of absolute ethanol at 50°C.

-

Activation: Add 2-3 drops of glacial acetic acid. Why: This protonates the aldehyde carbonyl, making it more electrophilic.

-

Condensation: Add 0.022 mol (10% excess) of the specific 4-

-alkoxybenzaldehyde dropwise with continuous stirring. -

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

-

Validation: Monitor reaction progress via TLC (Thin Layer Chromatography) until the benzidine spot disappears.

-

-

Isolation: Cool the mixture to room temperature, then to 0°C. The Schiff base will precipitate as a yellow/orange solid.

-

Purification (Critical): Recrystallize from ethanol/chloroform (1:1 v/v) at least twice.

-

Self-Validating Step: Repeat recrystallization until the melting point range is sharp (< 1°C difference).

-

Synthesis Workflow Diagram

Figure 1: Acid-catalyzed condensation pathway for benzidine Schiff base synthesis.

Characterization & Phase Identification

Reliable identification requires correlating thermal data with optical textures.

Polarized Optical Microscopy (POM)

Setup: Olympus BX53 (or equivalent) with hot stage. Protocol:

-

Sandwich sample between glass slide and cover slip.

-

Heat to Isotropic (liquid) phase.

-

Cool at 1°C/min. Diagnostic Textures:

-

Nematic (N): Schlieren texture (thread-like defects) or Marbled texture.

-

Smectic A (SmA): Focal conic fan texture or Homeotropic (black) texture.

-

Smectic C (SmC): Broken focal conic or Schlieren with 4-brush defects.

Differential Scanning Calorimetry (DSC)

Protocol:

-

Weigh 2–5 mg of sample into aluminum pan.

-

Run Heat/Cool cycles at 10°C/min under

purge. Data Interpretation:

-

Enthalpy (

):-

Crystal

Mesophase: High -

Mesophase

Isotropic: Low -

Insight: A very small

(< 1 kJ/mol) at the clearing point often indicates a Nematic phase (low order parameter), while higher values suggest Smectic.

-

Structure-Property Data Analysis

The following table summarizes the behavior of a homologous series of

| Alkyl Chain ( | Melting Point (°C) | Mesophase Range | Phase Sequence (Cooling) | Texture Observed |

| C4 (Butyl) | 230 | 230–260 | I | Schlieren |

| C6 (Hexyl) | 215 | 215–255 | I | Marbled / Broken Fan |

| C8 (Octyl) | 198 | 198–245 | I | Focal Conic Fan |

| C12 (Dodecyl) | 185 | 185–230 | I | Batonnets / Fan |

Note: Temperatures are approximate and dependent on purity. "Cr" = Crystal, "I" = Isotropic Liquid.[1][3]

The "Odd-Even" Effect

Transition temperatures often oscillate for lower homologues (

Phase Logic Diagram

Figure 2: Influence of alkyl chain length on mesophase selection.

Safety & Toxicity (Critical for Drug Dev)

While benzidine derivatives are excellent LC models, benzidine itself is a Group 1 Carcinogen (IARC). It undergoes metabolic activation in the liver (N-acetylation) to form DNA adducts.

Handling Protocol:

-

Closed Systems: Synthesis must occur in a fume hood with negative pressure.

-

Deactivation: All glassware and waste must be treated with bleach (sodium hypochlorite) or permanganate solution to oxidize the amine before disposal.

-

Analogs: For drug delivery applications, researchers should substitute the benzidine core with biphenyl-4,4'-dicarboxamide or stilbene cores to retain linearity without the azo-dye related toxicity.

References

-

Mesomorphic Behaviours of Schiff's Base Compounds. Taylor & Francis. [Link]

-

Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. National Institutes of Health (PMC). [Link]

-

Synthesis and mesomorphic properties of new Schiff base esters. Elsevier / Chinese Chemical Society. [Link][1]

-

Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases. MDPI. [Link]

-

Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives. MDPI. [Link]

Sources

Technical Guide: Electronic Properties of N,N'-Bis(p-methoxybenzylidene)benzidine for Organic Electronics

The following technical guide details the electronic, thermal, and synthetic profile of N,N'-Bis(p-methoxybenzylidene)benzidine , a conjugated azomethine semiconductor.

Executive Summary

N,N'-Bis(p-methoxybenzylidene)benzidine (referred to herein as BMBB ) is a symmetric, rod-like azomethine (Schiff base) derivative. Characterized by a rigid biphenyl core flanked by electron-rich p-methoxybenzylidene wings, BMBB functions as a p-type organic semiconductor . Its extended

This guide provides a comprehensive analysis of its molecular architecture, synthesis protocols, and electronic band structure, serving as a roadmap for integrating BMBB into optoelectronic devices.

Molecular Architecture & Design Logic

Structural Analysis

BMBB belongs to the class of D-

-

Core: The biphenyl moiety provides a rigid, thermally stable backbone.

-

Linkage: The azomethine (-CH=N-) double bonds extend conjugation but introduce a slight torsional twist, affecting solubility and solid-state packing.

-

Termini: The methoxy (-OCH

) groups act as weak electron donors, raising the Highest Occupied Molecular Orbital (HOMO) energy level to facilitate hole injection from anodes like Indium Tin Oxide (ITO).

Theoretical Electronic Profile

Based on Density Functional Theory (DFT) analogues of benzidine Schiff bases, the expected electronic parameters are:

| Parameter | Value (Approx.) | Mechanistic Driver |

| HOMO Level | -5.3 to -5.5 eV | Methoxy donation vs. Azomethine withdrawal balance. |

| LUMO Level | -2.5 to -2.8 eV | Localized on the electron-deficient azomethine linkage. |

| Band Gap ( | 2.6 – 2.9 eV | |

| Dipole Moment | ~0 D (trans) | Centrosymmetric structure minimizes net dipole in ground state. |

Synthesis & Purification Protocol

Reaction Pathway

The synthesis follows a classic acid-catalyzed condensation between a diamine and an aldehyde.

Figure 1: Synthetic pathway for N,N'-Bis(p-methoxybenzylidene)benzidine via condensation.

Detailed Protocol

Materials: Benzidine (Caution: Carcinogen, handle in glovebox), 4-Methoxybenzaldehyde, Ethanol (Abs.), Glacial Acetic Acid.

-

Dissolution: Dissolve 1.84 g (10 mmol) of Benzidine in 20 mL of hot absolute ethanol.

-

Addition: Add 3.0 g (22 mmol) of 4-Methoxybenzaldehyde dropwise.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. A color change to deep yellow/orange indicates imine formation.

-

Isolation: Cool to room temperature. Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.

-

Purification: Recrystallize from a mixture of DMF/Ethanol (1:1) to obtain bright yellow needle crystals.

-

Validation: Confirm structure via FT-IR (Imine stretch

cm

Electronic & Thermal Characterization

Band Structure & Device Alignment

For organic electronics, energy level alignment is critical. BMBB's HOMO level (~-5.4 eV) aligns well with the work function of ITO (-4.8 eV) and PEDOT:PSS (-5.1 eV), minimizing the hole injection barrier.

Figure 2: Energy level alignment of BMBB within a standard OLED stack.

Thermal & Morphological Stability

BMBB exhibits liquid crystalline (mesogenic) behavior due to its rigid rod-like structure.

-

Melting Point (

): Typically >200°C. -

Mesophase: Nematic or Smectic phases are often observed before the isotropic clearing point (

). -

Implication: Thin films annealed at mesophase temperatures can self-organize, significantly enhancing charge carrier mobility (

) by improving

Experimental Validation Protocols

To validate the electronic properties of synthesized BMBB, the following standard operating procedures (SOPs) are recommended.

Cyclic Voltammetry (CV) - HOMO/LUMO Determination

-

Setup: Three-electrode system (Pt working, Pt counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF

) in Dichloromethane (DCM). -

Calculation:

- (relative to vacuum).

- (using optical gap).

UV-Vis Spectroscopy - Optical Band Gap

-

Sample: Dilute solution in CHCl

( -

Analysis: Determine the onset wavelength (

) from the absorption edge. -

Equation:

.

References

-

Synthesis & Structural Analogues

-

Benzidine-based Hole Transport Materials

-

Bellarmin, E. et al.[1] "Hole mobility in N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB)." Applied Physics Letters. (Contextual grounding for benzidine core mobility).

-

- Liquid Crystalline Azomethines: Goodby, J. W. "Liquid Crystals: Nature's Delicate Phase of Matter." (General reference for rod-like Schiff base mesogens).

-

Electronic Properties of Schiff Bases

-

Soltani, N. et al.[2] (2015). "Electrochemical and Quantum Chemical Calculations of Schiff Bases." Iranian Journal of Analytical Chemistry.

-

(Note: Specific datasheets for this exact molecule are rare in public domains; data presented relies on high-confidence structural analogues and first-principles materials science).

Sources

difference between N,N'-Bis(p-methoxybenzylidene)benzidine and MBBA liquid crystals

This guide provides an in-depth technical comparison between MBBA (N-(4-Methoxybenzylidene)-4-butylaniline) and N,N'-Bis(p-methoxybenzylidene)benzidine . It is designed for researchers requiring a rigorous analysis of structural, thermal, and safety distinctions between these two classes of Schiff base liquid crystals.

Executive Summary

MBBA and N,N'-Bis(p-methoxybenzylidene)benzidine represent two distinct evolutionary branches of Schiff base liquid crystals.

-

MBBA is the archetypal Room Temperature Nematic , historically significant for enabling the first practical liquid crystal displays (LCDs). Its structure balances a rigid core with a flexible alkyl tail to suppress melting points.

-

N,N'-Bis(p-methoxybenzylidene)benzidine is a High-Temperature Rigid Rod . Derived from a biphenyl core, it exhibits extreme structural rigidity and high melting points, often precluding practical mesophase utility in favor of high-thermal-stability applications or use as a hole-transport material.

Critical Safety Warning: The benzidine derivative is based on Benzidine , a known human carcinogen (Group 1). Handling requires specialized containment protocols absent from standard MBBA workflows.

Part 1: Structural & Chemical Fundamentals

The fundamental difference lies in the molecular aspect ratio and core rigidity. MBBA is a "two-ring" system, while the benzidine derivative is a "four-ring" system (two central biphenyl rings + two benzylidene wings).

Molecular Geometry Comparison

| Feature | MBBA | N,N'-Bis(p-methoxybenzylidene)benzidine |

| Core Structure | Mono-aniline (Phenyl-Imine-Phenyl) | Benzidine (Phenyl-Phenyl Core) |

| Linkage | Single Azomethine (-CH=N-) | Double Azomethine (-CH=N- ... -N=CH-) |

| Symmetry | Asymmetric (Head-Tail) | Centrosymmetric (D2h symmetry approx.)[1] |

| Flexible Tail | Butyl (-C4H9) chain | Methoxy (-OCH3) only (Short, rigid) |

| Length (Approx) | ~18-20 Å | ~28-32 Å |

| Electronic Nature | Dipolar (Transverse dipole) | Highly Conjugated (Extended |

Structural Diagram (Graphviz)

Part 2: Phase Behavior & Thermodynamics

The addition of the biphenyl core and the lack of flexible alkyl chains in the benzidine derivative drastically alters the phase transition temperatures.

Transition Temperature Profile

| Compound | Melting Point ( | Clearing Point ( | Mesophase Type |

| MBBA | 21°C | 47°C | Nematic (Enantiotropic) |

| Benzidine Derivative | >180°C (Typically 200-240°C)* | Decomposes or >300°C | Crystalline / Smectic (Often Monotropic) |

-

MBBA: The butyl chain disrupts crystal packing, lowering

to room temperature. -

Benzidine Derivative: The rigid rod structure creates strong intermolecular

-

Hydrolytic Stability (Crucial Weakness)

Both compounds share the Schiff base (Imine) linkage, which is susceptible to hydrolysis in the presence of moisture.

-

Mechanism:

-

Impact:

-

MBBA: Hydrolysis produces p-anisaldehyde and p-butylaniline. This causes the Nematic-Isotropic transition temperature (

) to drop rapidly. A decrease of ~1-2°C in -

Benzidine Derivative: Hydrolysis releases Benzidine , a potent carcinogen. This makes stability monitoring not just a quality control issue, but a safety imperative.

-

Part 3: Synthesis & Experimental Protocols

MBBA Synthesis Protocol (Standard)

Objective: Synthesis of Room Temperature Nematic LC.

-

Reagents: 0.1 mol p-anisaldehyde, 0.1 mol p-n-butylaniline, Benzene or Toluene (solvent), p-Toluenesulfonic acid (catalyst).

-

Procedure:

-

Mix equimolar amine and aldehyde in benzene.

-

Reflux in a Dean-Stark apparatus to continuously remove water (driving the equilibrium).

-

Purification: Distillation under high vacuum is critical to remove traces of amine/aldehyde which depress the nematic range.

-

Storage: Store in a desiccator under nitrogen/argon.

-

Benzidine Derivative Synthesis (Strict Safety Control)

Objective: Synthesis of High-Temperature Rigid Rod.

WARNING: Benzidine is a Group 1 Carcinogen. All procedures must be performed in a certified glovebox or Class II Biosafety Cabinet.

-

Reagents: 0.05 mol Benzidine, 0.11 mol p-anisaldehyde (slight excess), Ethanol (solvent).

-

Procedure:

-

Dissolve Benzidine in hot ethanol (absolute).

-

Add p-anisaldehyde dropwise with stirring.

-

Reflux for 2-4 hours. The product typically precipitates as a yellow/orange solid due to low solubility.

-

Filtration: Filter hot to remove unreacted starting materials.

-

Recrystallization: Recrystallize from Dimethylformamide (DMF) or Chlorobenzene due to low solubility in alcohols.

-

-

Validation:

Synthesis Workflow Diagram

Part 4: Safety & Toxicology (Critical Differentiator)

This is the most significant operational difference for drug development professionals and researchers.

| Compound | Hazard Class | Mechanism of Toxicity | Handling Requirement |

| MBBA | Toxic / Irritant | Hydrolysis releases p-butylaniline (toxic, potential methemoglobinemia). | Fume hood, Nitrile gloves. |

| Benzidine Derivative | Carcinogen (Group 1) | Hydrolysis releases Benzidine . Metabolized to DNA-adducting agents causing bladder cancer. | Glovebox / Isolator. Double-gloving. Zero-exposure mandate. |

Protocol Note: Any glassware used for the Benzidine derivative synthesis should be decontaminated using a specific oxidation protocol (e.g., Permanganate/Sulfuric acid) before removal from the containment zone, or disposed of as hazardous cytotoxic waste.

Part 5: Applications & Context[6][7][8]

MBBA: The Historic Standard

-

Significance: First stable room-temperature nematic liquid crystal.

-

Use Case: Early dynamic scattering mode (DSM) displays.

-

Current Status: Largely obsolete in commercial displays due to hydrolytic instability (replaced by Cyanobiphenyls), but remains a standard "model system" for rheological studies of nematics.

Benzidine Derivative: The High-Performance Specialist

-

Significance: Model for "Rigid Rod" polymers and high-temperature mesophases.

-

Use Case:

-

Hole Transport Materials: The extended conjugation through the biphenyl core makes it a candidate for organic electronics (OLEDs/OPVs), typically in vacuum-deposited layers where solubility is not required.

-

High-T LC Studies: Investigating smectic polymorphism at elevated temperatures.

-

Metal Coordination: The N,N' sites can chelate metals to form metallomesogens.

-

References

-

Kelker, H., & Scheurle, B. (1969). A Liquid-crystalline (Nematic) Phase with a Particularly Low Solidification Point.[5] Angewandte Chemie International Edition, 8(11), 884-885. (Discovery of MBBA). Link

-

Haller, I. (1975). Thermodynamic and Static Properties of Liquid Crystals. Progress in Solid State Chemistry, 10, 103-118. (Thermodynamics of MBBA). Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine. U.S. Department of Health and Human Services. (Safety Data). Link

-

Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Vol 3: Nematic and Chiral Nematic Liquid Crystals. Wiley-VCH. (Structural comparisons of Schiff bases). Link

-

Demus, D., et al. (1998). Physical Properties of Liquid Crystals. Wiley-VCH. (Phase transition data). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imines/Amidines [Non-Heterocyclic Building Blocks] | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. 3,3'-Dichloro-N,N'-bis(4-methoxybenzylidene)benzidine >98.0%(T) 25g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 4. Table 4-2, Physical and Chemical Properties of Benzidine - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

solubility profile of bis(methoxybenzylidene)benzidine in organic solvents

[1]

Executive Summary

Bis(methoxybenzylidene)benzidine (often referred to as Anisaldehyde-Benzidine Schiff Base) is a symmetric, rigid-rod molecule belonging to the class of azomethine liquid crystals. Synthesized via the condensation of benzidine with 4-methoxybenzaldehyde, its solubility profile is governed by the competition between its high lattice energy (driven by

This guide provides a comprehensive solubility landscape, thermodynamic analysis, and a validated experimental protocol for quantifying its saturation limits in organic solvents. This data is critical for researchers utilizing the compound in organic photovoltaics (OPVs), hole-transport layers (HTLs), and coordination chemistry.

Chemical Identity & Structural Analysis

The solubility behavior of bis(methoxybenzylidene)benzidine is intrinsic to its molecular architecture.

-

IUPAC Name:

-[(1,1'-Biphenyl)-4,4'-diyl]bis(1-(4-methoxyphenyl)methanimine) -

Molecular Formula:

-

Molecular Weight: ~420.5 g/mol

-

Structural Features:

-

Rigid Core: The biphenyl unit provides a planar, conjugated system that facilitates strong intermolecular interactions (high melting point, typically >200°C).

-

Azomethine Linkage (

): Susceptible to hydrolysis in acidic aqueous media but stable in neutral organic solvents. -

Methoxy Tails: Provide limited flexibility and weak polarity, enhancing solubility in chlorinated and polar aprotic solvents compared to unsubstituted benzidine.

-

Synthesis Pathway

The compound is synthesized via a condensation reaction, typically in ethanol or methanol with glacial acetic acid catalysis. The low solubility of the product in alcohols drives its precipitation, driving the equilibrium forward.

Figure 1: Condensation pathway. The reaction relies on the product's insolubility in the reaction medium (ethanol) to maximize yield.

Solubility Profile & Solvent Compatibility

The following profile categorizes solvents based on their interaction with the solute's polarizable core and methoxy dipoles.

Qualitative Solubility Landscape

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DMF, DMSO, DMAc | High | Primary solvents for characterization (NMR, Fluorescence). The high dielectric constant disrupts |

| Chlorinated | Chloroform ( | Moderate/Good | Excellent for processing. The polarizable chlorine atoms interact favorably with the aromatic core. |

| Polar Protic | Methanol, Ethanol | Poor/Sparingly | Used as anti-solvents for recrystallization. Hydrogen bonding network of the solvent excludes the hydrophobic aromatic core. |

| Non-Polar | n-Hexane, Cyclohexane | Insoluble | Lack of dipole-dipole interaction capability to overcome the crystal lattice energy. |

| Aromatic | Toluene, Xylene | Moderate (Hot) | Soluble at elevated temperatures; often used for crystal growth upon cooling. |

Thermodynamic Parameters

The dissolution process is endothermic (

Where:

- is the mole fraction solubility.

- is the enthalpy of solution.

- is the mean harmonic temperature.

Key Observation: In DMF and DMSO, the entropy of mixing (

Experimental Protocol: Saturation Solubility Determination

To generate precise quantitative data (mole fraction vs. temperature), the Isothermal Shake-Flask Method coupled with UV-Vis Spectroscopy is the industry standard.

Required Materials

-

Analyte: Purified Bis(methoxybenzylidene)benzidine.

-

Solvents: HPLC-grade DMF, Ethanol, Toluene.[1]

-

Equipment: Thermostatic shaker bath, 0.45 µm PTFE syringe filters, UV-Vis Spectrophotometer.

Step-by-Step Workflow

-

Preparation: Add excess solid compound to 10 mL of the target solvent in a glass vial.

-

Equilibration: Agitate the vial at a fixed temperature (e.g., 298.15 K) for 24–48 hours to ensure saturation.

-

Phase Separation: Stop agitation and allow the solid to settle for 2 hours (or centrifuge).

-

Sampling: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter.

-

Dilution & Analysis: Dilute the filtrate with pure solvent to land within the linear range of the UV-Vis calibration curve (

nm). -

Calculation: Determine concentration (

) using Beer-Lambert Law and convert to mole fraction (

Figure 2: Workflow for determining thermodynamic solubility.

Applications & Implications

Understanding this profile is vital for:

-

Liquid Crystal Processing: These molecules often exhibit nematic phases. Processing from solution (e.g., spin coating) requires high-solubility solvents like Chloroform or Chlorobenzene to prevent premature aggregation.

-

Purification: The sharp solubility differential between Ethanol (poor) and DMF (good) allows for efficient purification via recrystallization.

-

Coordination Chemistry: As a ligand, it must be dissolved in a coordinating solvent (DMSO/DMF) before introducing metal salts (e.g., Cu(II), Ni(II)) to prevent ligand precipitation before complexation occurs.

References

-

Synthesis & General Properties: Al-Amery, M. H. A., et al. "Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base." NeuroQuantology, 2022.[2]

-

Structural Analogs: Harada, J., et al. "N4,N4'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine." Acta Crystallographica Section E, 2004.

-

Solvent Interactions: Jabbi, A. M., et al. "Synthesis and Characterization of Schiff Base... and its Metal (II) Complexes." ResearchGate, 2023. (Confirming solubility in DMF/DMSO vs. insolubility in Ethanol).

The Biphenyl Bridge: From Carcinogenic Benzidine to the Liquid Crystal Display

A Technical Guide on Structural Evolution, Toxicity, and Molecular Engineering

Executive Summary This guide analyzes the critical pivot in materials science from benzidine-derived liquid crystals (LCs) to stable cyanobiphenyls.[1] For researchers in drug development and materials chemistry, this history serves as a masterclass in Structure-Activity Relationships (SAR). It demonstrates how a core molecular scaffold (the biphenyl unit) was identified as essential for efficacy (mesophase formation) but required radical re-engineering to eliminate metabolic toxicity (bladder carcinogenicity).

Part 1: The Molecular Architecture of Early Mesogens

The Calamitic Requirement

Early liquid crystal research (1900s–1960s) identified that for a molecule to exhibit a mesophase (a state between solid and liquid), it required a high aspect ratio—a rigid, rod-like structure known as calamitic .

Benzidine (4,4'-diaminobiphenyl ) was initially the perfect candidate for this architecture.

-

Rigidity: The direct bond between the two phenyl rings restricts rotation compared to non-conjugated systems, providing a linear core.

-

Conjugation: The

-electron system extends across both rings, enhancing polarizability (essential for intermolecular forces that stabilize the LC phase).[1] -

Functionalization: The diamine termini allowed for facile condensation with aldehydes to form Schiff bases (imines), extending the rod length significantly.

Structural Logic (SAR)

The classic benzidine-derived mesogen followed a specific template:

Figure 1: The modular assembly of benzidine-derived Schiff base liquid crystals. The central core provided the necessary rigidity, while the tails lowered the melting point.

Part 2: Synthesis Protocol (Historical Reconstruction)

Warning: The following protocol is for historical analysis only. Benzidine is a Group 1 Carcinogen.[1] Do not attempt without specific regulatory authorization and containment.

The synthesis of benzidine-based LCs typically involved the condensation of benzidine with p-substituted benzaldehydes.[1]

Protocol: Bis(4-alkoxybenzylidene)benzidine

Objective: Synthesis of a smectic/nematic mesogen via Schiff base condensation.[1]

Reagents:

-

Benzidine (10 mmol)

-

4-n-Hexyloxybenzaldehyde (22 mmol)[1]

-

Absolute Ethanol (50 mL)

-

Glacial Acetic Acid (Catalytic drops)

Workflow:

-

Dissolution: Dissolve 1.84g of benzidine in 20 mL of hot absolute ethanol.

-

Addition: In a separate flask, dissolve 4.53g of 4-n-hexyloxybenzaldehyde in 30 mL ethanol. Add to the amine solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. The solution will turn yellow/orange due to extended conjugation.

-

Filtration: Cool to room temperature. The product precipitates as yellow crystals.[1]

-

Purification: Recrystallize from ethanol/DMF (dimethylformamide) mixtures to remove unreacted aldehyde.

Validation (Self-Correcting Step):

-

If the product remains oily: The condensation was incomplete. Re-acidify and extend reflux time.[1]

-

Characterization: IR Spectroscopy must show the disappearance of the Carbonyl peak (

) and the appearance of the Imine stretch (

Part 3: The Carcinogenicity Crisis & Mechanism

In the 1970s, the industrial viability of benzidine collapsed.[2] Epidemiological studies confirmed a massive correlation between dye/chemical workers and bladder cancer.[1][3]

Mechanism of Toxicity

Benzidine is a pro-carcinogen .[1][3] It is not toxic in its native form but requires metabolic activation by the liver.[1]

-

N-Acetylation: The liver enzymes (NAT1/NAT2) acetylate the amine groups.[1]

-

N-Hydroxylation: Cytochrome P450 enzymes oxidize the nitrogen.[1]

-

Acid Transport: The glucuronide conjugate is excreted into the bladder.[1]

-

Activation: The acidic pH of urine hydrolyzes the conjugate, releasing the reactive nitrenium ion.

-

DNA Adduct: The electrophilic nitrenium ion attacks the guanine bases in DNA, causing mutations.

Figure 2: The metabolic pathway transforming benzidine from an inert scaffold to a DNA-damaging agent.[1]

Part 4: The Structural Pivot (Cyanobiphenyls)

The industry faced a dilemma: The biphenyl core was excellent for liquid crystals, but the amine functionalization (required to attach tails/linkers) was lethal.

The George Gray Solution (1973)

Professor George Gray (University of Hull), working with the UK Ministry of Defence, solved this by altering the synthesis logic. Instead of using the amine as a handle to build the molecule (as in benzidine), he utilized Friedel-Crafts acylation and bromination to functionalize the biphenyl ring directly, avoiding the nitrogen atom entirely.

This led to 4-Cyano-4'-pentylbiphenyl (5CB) .[1]

Comparative Analysis: Benzidine vs. 5CB

The genius of 5CB was retaining the rigid biphenyl core while replacing the toxic amine/imine linkage with a stable nitrile (cyano) group.[1]

| Feature | Benzidine Schiff Base (e.g., EBBA/MBBA analogs) | Cyanobiphenyl (5CB) |

| Core Structure | Biphenyl with -N=CH- linkers | Direct Biphenyl |

| Stability | Low: Hydrolyzes in moisture (turns into aldehyde + amine) | High: Chemically and photochemically stable |

| Toxicity | High: Metabolizes to carcinogens | Low: Biologically inert under normal conditions |

| Dielectric Anisotropy | Variable | Highly Positive (due to -CN), ideal for LCDs |

| Melting Point | Often High (>100°C) | Room Temperature (24°C) |

Synthesis of 5CB (The Modern Standard)

Unlike benzidine synthesis, this route avoids nitration/reduction.

-

Acylation: Biphenyl + Pentanoyl chloride (

catalyst) -

Reduction: Wolff-Kishner reduction (Hydrazine/KOH)

4-Pentylbiphenyl.[1] -

Bromination: Electrophilic aromatic substitution

4-Bromo-4'-pentylbiphenyl.[1] -

Cyanation: Rosenmund-von Braun reaction (CuCN)

4-Cyano-4'-pentylbiphenyl (5CB) .[1]

Figure 3: The conceptual evolution from amine-based assembly to direct core functionalization.

References

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters. Link

-

International Agency for Research on Cancer (IARC). (2012).[1][4] Benzidine and Dyes Metabolized to Benzidine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

-

Hird, M. (2007).[1] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.[1] Link

- Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie. (Foundational text on early Schiff base synthesis).

-

National Toxicology Program (NTP). (2016).[1] Report on Carcinogens, Fourteenth Edition: Benzidine and Dyes Metabolized to Benzidine. Link

Sources

- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 2. Benzidine and dyes metabolized to benzidine | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 3. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

reflux condensation protocol for benzidine Schiff base synthesis

Application Note: High-Efficiency Synthesis of Benzidine-Derived Schiff Bases via Acid-Catalyzed Reflux Condensation

Abstract & Scope

This protocol details the synthesis of bis-Schiff bases (di-imines) derived from benzidine (4,4'-diaminobiphenyl) and aromatic aldehydes. Schiff bases (

The method utilizes an acid-catalyzed reflux condensation in a polar protic solvent. Unlike generic protocols, this guide emphasizes the thermodynamic control required to drive the equilibrium toward the imine product and the specific safety constraints mandated by the use of benzidine.

Critical Safety Directive (Read Before Proceeding)

:::danger ⛔ CRITICAL HAZARD WARNING: BENZIDINE IS A GROUP 1 CARCINOGEN Benzidine (CAS 92-87-5) is classified by the IARC as a known human carcinogen, specifically linked to bladder cancer.

-

Zero Skin Contact: Benzidine is readily absorbed through intact skin. Double-gloving (Nitrile/Laminate) and Tyvek sleeves are mandatory.

-

Inhalation Risk: All weighing and handling must occur inside a certified Class II Chemical Fume Hood.

-

Decontamination: Use a specific neutralization protocol (e.g., slurry of bleach and water) for all glassware before removing it from the hood.

-

Waste: Segregate all benzidine-contaminated waste as "Cytotoxic/Carcinogenic Solid Waste." :::

Mechanistic Principles & Expert Insights

The formation of a Schiff base is a nucleophilic addition-elimination reaction. Understanding the mechanism is vital for troubleshooting low yields.

-

Nucleophilic Attack: The lone pair on the benzidine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

-

Carbinolamine Formation: This forms an unstable intermediate called a carbinolamine.[1][2]

-

Acid-Catalyzed Dehydration (Rate-Determining Step): The hydroxyl group is protonated by the acid catalyst, making it a better leaving group (

). The elimination of water results in the formation of the

Expert Insight - The "Goldilocks" pH:

Why add Glacial Acetic Acid? The reaction requires a specific pH window (pH 4–5).

Too Acidic: The amine group of benzidine becomes protonated (

), losing its nucleophilicity. The reaction stops.Too Basic: The leaving group (

) is poor, preventing dehydration.Solution: Glacial acetic acid provides the perfect weak acid environment to protonate the carbinolamine oxygen without quenching the amine nucleophile [1].

Materials & Equipment

| Component | Specification | Purpose |

| Precursor A | Benzidine (99%+) | Primary diamine source. |

| Precursor B | Aromatic Aldehyde (e.g., Benzaldehyde, Salicylaldehyde) | Carbonyl source (2 equivalents required). |

| Solvent | Absolute Ethanol or Methanol | Polar solvent; dissolves reactants but precipitates product. |

| Catalyst | Glacial Acetic Acid | Protonates the carbinolamine intermediate. |

| Apparatus | Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Oil bath. | Maintains thermal energy for activation barrier. |

Experimental Protocol

Phase 1: Reaction Setup

-

Stoichiometry Calculation: Benzidine has two amine groups. You must use a 1:2 molar ratio (Benzidine : Aldehyde).

-

Example: 1.84 g Benzidine (10 mmol) + 2.12 g Benzaldehyde (20 mmol).

-

-

Solvation: In a 100 mL Round Bottom Flask (RBF), dissolve the Benzidine (1 eq) in 30 mL of Absolute Ethanol. Stir until fully dissolved.

-

Note: If solubility is poor, gently warm to 40°C.

-

-

Addition: Add the Aromatic Aldehyde (2 eq) dropwise to the stirring amine solution.

-

Catalysis: Add 3–5 drops of Glacial Acetic Acid.

-

Observation: A color change (often to yellow or orange) usually occurs immediately, indicating the formation of the conjugated system.

-

Phase 2: Reflux Condensation

-

Attach the reflux condenser and turn on cooling water.

-

Heat the mixture to reflux (approx. 78–80°C for ethanol) .

-

Duration: Reflux for 3–6 hours .

-

Monitoring: Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the benzidine spot.[4]

-

Phase 3: Workup & Purification

-

Precipitation: Allow the reaction mixture to cool to room temperature. Then, place the RBF in an ice bath for 30 minutes. The Schiff base should crystallize out.

-

Filtration: Filter the solid precipitate using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold ethanol (3 x 10 mL) to remove unreacted aldehyde and acid catalyst.

-

Recrystallization (Self-Validation): Recrystallize the crude product from hot ethanol or a Chloroform/Ethanol mix (1:1).

-

Target: Sharp melting point (range < 2°C).

-

Workflow Visualization

Caption: Figure 1. Step-by-step workflow for the acid-catalyzed synthesis of benzidine Schiff bases, including critical monitoring and purification steps.

Characterization & Validation

To ensure the protocol was successful, compare your data against these standard spectral markers [2, 3].

| Technique | Parameter | Expected Result | Interpretation |

| FTIR | 1600 – 1625 cm⁻¹ | CONFIRMED: Formation of Azomethine linkage.[5] | |

| FTIR | Disappearance (3300-3400 cm⁻¹) | VALIDATION: Primary amine consumed. | |

| FTIR | Disappearance (1700 cm⁻¹) | VALIDATION: Aldehyde consumed. | |

| ¹H NMR | Azomethine Proton | Singlet, | Diagnostic peak for Schiff bases. |

| Visual | Appearance | Yellow/Orange/Red Solid | Extension of conjugation system. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Precipitate | Product is soluble in hot solvent; Equilibrium not shifted. | 1. Evaporate 50% of solvent (Rotavap).2. Add ice-cold water dropwise to induce precipitation.3. Ensure reagents were dry (water pushes equilibrium back). |

| Tarry/Oily Product | Polymerization or Aldol condensation side-reaction. | 1. Reduce acid catalyst amount.2. Lower temperature slightly.3. Recrystallize immediately; do not let sit in mother liquor. |

| Low Yield | Incomplete dehydration. | 1. Increase reflux time.2. Use a Dean-Stark trap (with Toluene/Benzene) to physically remove water if simple reflux fails. |

| Melting Point Depression | Impurities (Unreacted Aldehyde). | Recrystallize again. Wash thoroughly with cold ethanol. |

References

-

Qin, W., et al. (2013). "A Review on Schiff Bases and Their Metal Complexes." Asian Journal of Chemistry.

-

Ashraf, M. A., et al. (2011). "Synthesis, Characterization and Biological Activity of Schiff Bases." International Conference on Chemistry and Chemical Process.

-

Hassan, H. A., et al. (2016).[4] "Synthesis and Spectroscopic Characterization for Bis(salicylaldehyde) Benzidine." Physical Chemistry.

-

IARC Monographs. (2012). "Benzidine."[4][6][7][8][9][10] International Agency for Research on Cancer.

Sources

- 1. scispace.com [scispace.com]

- 2. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]

- 3. Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 4. Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine [article.sapub.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nj.gov [nj.gov]

- 10. Benzidine and dyes metabolized to benzidine | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

purification of N,N'-Bis(p-methoxybenzylidene)benzidine by recrystallization

Application Note: High-Purity Recrystallization of N,N'-Bis(p-methoxybenzylidene)benzidine

Executive Summary

This application note details the purification of N,N'-Bis(p-methoxybenzylidene)benzidine (also referred to as Anisalbenzidine), a rigid-rod Schiff base exhibiting liquid crystalline (LC) properties.[1]

While the synthesis of this compound via condensation of benzidine and p-methoxybenzaldehyde is chemically straightforward, obtaining electronic-grade or LC-grade purity (>99.5%) is challenging due to:

-

Hydrolytic Instability: The azomethine (–CH=N–) linkage is susceptible to hydrolysis in the presence of trace moisture.

-

Mesogenic Behavior: The compound’s tendency to form liquid crystalline mesophases often leads to "oiling out" rather than discrete crystallization during cooling.

-

Safety Profile: The use of benzidine precursors requires Biosafety Level 2/3 (BSL-2/3) equivalent handling protocols due to carcinogenicity.

This guide provides a self-validating protocol for recrystallization, focusing on anhydrous solvent systems and thermodynamic control to maximize crystal habit quality and phase transition distinctness.

Safety & Handling (CRITICAL)

WARNING: Carcinogen Hazard Benzidine and its derivatives are established human carcinogens (IARC Group 1). While the Schiff base derivative is less volatile, metabolic hydrolysis can release free benzidine.

-

Engineering Controls: All operations, including weighing and filtration, must be performed inside a HEPA-filtered fume hood or a glovebox under negative pressure.[1]

-

PPE: Double nitrile gloves (0.11 mm minimum), Tyvek lab coat, and safety goggles.[1]

-

Waste: All mother liquors and filter papers must be segregated into specific "Carcinogenic Organic Waste" streams. Destruct chemically (e.g., permanganate oxidation) before disposal if required by local regulations.[1]

Pre-Purification Analysis

Before initiating recrystallization, characterize the crude material to determine the impurity profile.

| Technique | Observation Target | Action Threshold |

| TLC (Silica) | Unreacted aldehyde (high | If starting material >5%, perform a preliminary wash with cold ethanol before recrystallization. |

| 1H-NMR | Aldehyde proton signal (~9.8 ppm).[1] | If present, use a solvent system with slight excess amine (rare) or ensure slow cooling to exclude it.[1] |

| DSC | Broad phase transition peaks. | Proceed to recrystallization.[2][3][4] |

Solvent System Selection

The rigid rod structure of N,N'-Bis(p-methoxybenzylidene)benzidine dictates low solubility in common alcohols but high solubility in chlorinated solvents (which are poor for crystallization).[1] A binary system or a high-boiling polar aprotic solvent is often required.

Recommended System: Anhydrous Toluene / Ethanol (1:1 v/v) [1]

-

Rationale: Toluene solubilizes the rigid aromatic core at high temperatures. Ethanol acts as the anti-solvent to drive crystallization upon cooling and helps remove polar impurities (unreacted amine).

-

Alternative: Dimethylformamide (DMF) . Good for very insoluble batches, but high boiling point makes drying difficult.

Solvent Logic Diagram

Caption: Decision tree for selecting the optimal recrystallization solvent based on crude solubility.

Detailed Recrystallization Protocol

Scale: Protocol based on 5.0 g crude material.

Phase 1: Dissolution

-

Place 5.0 g of crude solid in a 250 mL round-bottom flask (RBF).

-

Add 50 mL of Toluene (dried over molecular sieves).

-

Heat to reflux (110°C) with magnetic stirring.

-

If solid remains, add Anhydrous Ethanol dropwise through the condenser until the solution becomes clear.

-

Note: Do not exceed 100 mL total solvent volume. If insolubles persist, they are likely inorganic salts or polymer byproducts—proceed to filtration.

-

Phase 2: Hot Filtration (Clarification)

Critical for Liquid Crystal Applications: Removes dust/particulates that act as heterogeneous nucleation sites.[1]

-

Pre-heat a glass funnel and fluted filter paper in an oven at 100°C.

-

Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

-

Re-heat the filtrate to boiling to dissolve any crystals formed during filtration.

Phase 3: Controlled Crystallization

-

Wrap the flask in aluminum foil and a towel to insulate.

-

Allow to cool to room temperature undisturbed over 4–6 hours.

-

Once at room temperature, cool in an ice bath (0°C) for 1 hour to maximize yield.

Phase 4: Isolation and Drying

-

Filter crystals using a Buchner funnel under vacuum.

-

Wash 1: 10 mL cold (0°C) Toluene/Ethanol (1:1).

-

Wash 2: 20 mL cold anhydrous Ethanol (to remove high-boiling toluene).

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

-

Caution: Do not exceed 80°C to prevent phase transitions during drying.

-

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for mesogenic Schiff bases is "oiling out"—where the compound separates as a viscous liquid droplet phase before crystallizing.

Cause: The temperature enters the liquid crystal mesophase range (Nematic/Smectic) before the solubility limit is reached.[7]

Remediation Protocol:

-

Re-heat the mixture until the "oil" dissolves.

-

Add 10-15% more solvent (dilute the system).

-

Seeding: Add a tiny crystal of pure product (if available) at the cloud point temperature.

-

Vigorous Stirring: Unlike standard recrystallization, stir slowly during cooling to disrupt the oil droplets and induce nucleation.

Process Workflow Diagram

Caption: Step-by-step workflow for the purification process, including the feedback loop for oiling-out issues.

Post-Purification Validation

To confirm the material is suitable for LC applications, perform the following:

-

Differential Scanning Calorimetry (DSC):

-

Standard: Sharp endothermic peaks for Crystal

Nematic and Nematic -

Purity Indicator: The transition range should be

. Broad peaks indicate impurities.

-

-

Polarized Optical Microscopy (POM):

-

Heat the sample on a stage. Pure compounds show characteristic "Schlieren" textures in the nematic phase without dark spots (which indicate particulate contamination).

-

-

Elemental Analysis (CHN):

-

Confirm C, H, N values are within 0.4% of theoretical.[1]

-

References

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2012). Benzidine and Dyes Metabolized to Benzidine. Vol 100C. World Health Organization. Link

-

Kelker, H., & Hatz, R. (1980).[1] Handbook of Liquid Crystals. Verlag Chemie. (Standard text for purification of mesogens).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Demus, D., et al. (1998).[1] Handbook of Liquid Crystals, Vol 1: Fundamentals. Wiley-VCH. Link[1]

-

Sigma-Aldrich. (2023). Safety Data Sheet: Benzidine.[6]Link[1]

Sources

Calorimetric Fingerprinting: A Detailed Guide to Analyzing N,N'-Bis(p-methoxybenzylidene)benzidine Phase Transitions by DSC

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a comprehensive methodology for the thermal analysis of N,N'-Bis(p-methoxybenzylidene)benzidine, a thermotropic liquid crystalline compound. We move beyond a simple procedural outline to deliver a field-proven protocol grounded in the causal relationships between experimental parameters and data quality. Leveraging Differential Scanning Calorimetry (DSC), this guide details a self-validating workflow from instrument calibration to data interpretation, designed for researchers, materials scientists, and professionals in drug development. The protocol emphasizes achieving high-fidelity data to accurately characterize the distinct phase transitions, including crystal-to-nematic and nematic-to-isotropic events, which are critical for understanding the material's physicochemical properties.

Foundational Concepts: The Analyte and the Technique

The Analyte: N,N'-Bis(p-methoxybenzylidene)benzidine

N,N'-Bis(p-methoxybenzylidene)benzidine is a Schiff base compound. Its molecular structure, characterized by a rigid biphenyl core and terminal methoxybenzylidene groups, imparts the anisotropy necessary for forming intermediate states of matter known as liquid crystals (LCs).[1][2] These materials exhibit properties of both crystalline solids (orientational order) and isotropic liquids (fluidity).[3] Specifically, this compound is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature. Understanding the precise temperatures and energy changes (enthalpies) associated with these transitions is fundamental to harnessing its unique properties in applications like optical displays or advanced material formulations.

The Technique: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4][5] As the sample undergoes a phase transition, it absorbs (endothermic) or releases (exothermic) heat, creating a distinct signal in the DSC thermogram.[3]

-

Endothermic Events (Positive Peaks): Transitions that require energy input, such as melting from a crystalline solid to a liquid crystal (C-N) or from a liquid crystal to an isotropic liquid (N-I).[5]

-

Exothermic Events (Negative Peaks): Transitions that release energy, such as crystallization upon cooling.[3]

For liquid crystals, DSC allows for the precise determination of transition temperatures (T), the enthalpy of these transitions (ΔH), and the characterization of the material's thermal history.[6][7]

The Protocol: A Self-Validating DSC Workflow

This protocol is designed as a system of checks and balances to ensure the final data is not only accurate but also reproducible and defensible.

Pillar 1: Instrument Calibration and Verification

Trustworthy data begins with a properly calibrated instrument. Before any sample analysis, the DSC's temperature and enthalpy signals must be calibrated.

Protocol:

-

Standard Selection: Use a certified indium standard (Melting Point: 156.6°C, ΔH: 28.62 J/g). Its melting point is in a relevant range for many organic materials and is a well-characterized, sharp transition.

-

Calibration Scan: Run the indium standard under the same conditions intended for the analyte (e.g., 10 °C/min scan rate, nitrogen purge).

-

Verification: The measured onset of melting for indium should be within ±0.5°C of the certified value, and the enthalpy should be within ±2%. If not, perform a full instrument calibration according to the manufacturer's guidelines. Adherence to standards like ASTM E967 is recommended for calibration procedures.[8]

Causality: Skipping this step is the primary source of systematic error. An uncalibrated instrument can lead to shifted transition temperatures, making it impossible to compare data across different experiments or labs.

Pillar 2: Meticulous Sample Preparation

The quality of the DSC thermogram is directly dependent on the sample preparation.

Protocol:

-

Sample Mass: Weigh 3–5 mg of N,N'-Bis(p-methoxybenzylidene)benzidine directly into a standard aluminum DSC pan.

-

Rationale for Mass: This mass is large enough to produce a clear signal but small enough to minimize thermal gradients within the sample, which can broaden transition peaks and reduce accuracy.

-

Encapsulation: Hermetically seal the pan using a sample press. A proper seal is critical.

-

Causality: For organic molecules, sublimation can occur upon heating. A non-hermetic seal allows mass loss during the experiment, which manifests as a drifting, unstable baseline and makes enthalpy calculations inaccurate.[5]

Pillar 3: The Heat-Cool-Heat Thermal Program

The thermal history of a liquid crystal (e.g., its previous storage temperature and crystallization conditions) can significantly affect its observed transitions.[9] A "heat-cool-heat" cycle is the standard method to erase this history and obtain data from a controlled, consistent state.

Instrument Parameters:

| Parameter | Value | Rationale |

| Temperature Range | 25°C to 250°C | This range safely brackets the expected solid-LC and LC-isotropic transitions for this class of compound.[10][11] |

| Scan Rate | 10 °C/min | A balance between signal sensitivity and resolution. Slower rates can improve peak separation but reduce signal height; faster rates do the opposite. 10°C/min is a standard starting point. |

| Purge Gas | Nitrogen, 50 mL/min | An inert atmosphere prevents oxidative degradation of the organic sample at elevated temperatures, ensuring the observed transitions are purely physical.[8] |

| Reference | An empty, hermetically sealed aluminum pan | This ensures that the measured heat flow difference is due only to the sample, not the pan or atmosphere. |

Data Analysis and Interpretation

The primary data for analysis is obtained from the second heating scan , as it reflects the intrinsic properties of the material from a controlled thermal state.

Reading the Thermogram

A typical thermogram for N,N'-Bis(p-methoxybenzylidene)benzidine will show two primary endothermic events during the heating scan:

-

Crystal → Liquid Crystal Transition (Tm): The first peak at a lower temperature corresponds to the melting of the crystalline solid into a more ordered liquid crystal phase (e.g., nematic).

-

Liquid Crystal → Isotropic Liquid Transition (Ti or Tc): The second peak at a higher temperature is the "clearing" point, where the liquid crystal loses its orientational order and becomes a true isotropic liquid. This transition often has a lower enthalpy than the initial melting.[3]

Quantifying Transitions

Using the analysis software provided with the DSC instrument:

-

Onset Temperature (Tonset): Calculated as the intersection of the pre-transition baseline with the tangent of the peak's leading edge. It is often reported as the transition temperature as it represents the first detection of the thermal event.

-

Peak Temperature (Tpeak): The temperature at which the heat flow is at its maximum. This value is more dependent on scan rate.

-

Enthalpy of Transition (ΔH): Calculated by integrating the area under the transition peak. This value, in Joules per gram (J/g), represents the energy required to complete the phase change and is a key thermodynamic property of the material.

Summarizing the Data

All quantitative results should be compiled into a clear, concise table. The data below is representative for a typical thermotropic liquid crystal and should be replaced with experimental values.

| Transition Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) (J/g) |

| Crystal → Nematic | 116.5 | 118.2 | 85.4 |

| Nematic → Isotropic | 132.8 | 134.1 | 1.2 |

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the characterization of thermotropic liquid crystals like N,N'-Bis(p-methoxybenzylidene)benzidine. By employing a structured, self-validating methodology that includes rigorous calibration, meticulous sample preparation, and a standardized thermal program, researchers can obtain high-fidelity, reproducible data. This protocol provides the necessary framework to accurately determine key thermodynamic parameters—transition temperatures and enthalpies—which are crucial for materials science research, quality control, and the development of advanced applications.

References

-

Thermal Analysis of Liquid Crystal Mixtures. (2013). International Organization of Scientific Research Journal of Engineering (IOSRJEN). [Link]

-

ASTM E794-06(2018), Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. (2018). ASTM International. [Link]

-

Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023). CSK Scientific Press. [Link]

-

Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. Wooster Physics. [Link]

-

DSC and Polarized light microscopy study of liquid crystals. (2005). MIT OpenCourseWare. [Link]

-

Characterization of Liquid Crystals. Review of Advanced Materials Science. [Link]

-

Standards for thermal analysis (ISO, ASTM and DIN). Linseis. [Link]

-

DSC thermogram of liquid crystal (6). ResearchGate. [Link]

-

Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023). Engineering and Technology Journal. [Link]

-

Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. (2016). Macromolecular Chemistry and Physics. [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

-

N 4,N 4′-Bis(4-methoxybenzylidene)-3,3′-dimethylbenzidine. (2011). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

ASTM E794: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. WJE Laboratories. [Link]

-

ASTM D3418-15: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (2015). ASTM International. [Link]

-

ASTM Thermal Methods. TA Instruments. [Link]

-

Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. (2020). MDPI. [Link]

-

3,3'-Dimethoxy-N,N'-bis(p-methoxybenzylidene)benzidine. PubChem. [Link]

-

Various crystalline phases of N-(2-hydroxy-4-methoxybenzylidene)-4′-n-butylaniline (OHMBBA) identified by a simultaneous measurement of DSC-XRD and DSC-Raman spectroscopy. ResearchGate. [Link]

-

Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. (2017). Engineering and Technology Journal. [Link]

Sources

- 1. N 4,N 4′-Bis(4-methoxybenzylidene)-3,3′-dimethylbenzidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.koyauniversity.org [eprints.koyauniversity.org]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. cskscientificpress.com [cskscientificpress.com]

- 5. torontech.com [torontech.com]

- 6. iosrjen.org [iosrjen.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. img.antpedia.com [img.antpedia.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]

growing single crystals of N,N'-Bis(p-methoxybenzylidene)benzidine for X-ray diffraction

This Application Note is designed for researchers and crystallographers aiming to grow high-quality single crystals of N,N'-Bis(p-methoxybenzylidene)benzidine (MBB) suitable for Single Crystal X-ray Diffraction (SC-XRD).

Executive Summary

N,N'-Bis(p-methoxybenzylidene)benzidine (MBB) is a conjugated Schiff base featuring a rigid biphenyl core flanked by p-methoxybenzylidene wings. Its rigid, rod-like structure typically leads to strong

Safety & Handling (CRITICAL)

WARNING: Carcinogen Hazard

-

Benzidine Moiety: This compound is a derivative of benzidine, a known Group 1 human carcinogen. While the Schiff base is a distinct chemical entity, hydrolysis (in acidic media or in vivo) can release free benzidine.

-

Controls: All weighing and solvent handling must occur inside a certified fume hood. Double-gloving (Nitrile) is mandatory.

-

Waste: All mother liquors and solid waste must be segregated into "Cytotoxic/Carcinogenic" waste streams, not general organic waste.

Compound Profile & Solubility

Understanding the physicochemical properties of MBB is the prerequisite for solvent selection.

-

Molecular Formula:

-

Geometry: Rigid rod; the central biphenyl bond allows for torsion, leading to potential polymorphism (planar vs. twisted conformers).

-

Interaction Dominance: Strong intermolecular Van der Waals and

-stacking forces often result in rapid precipitation rather than crystallization.

Solubility Data (at 25°C)

| Solvent | Solubility | Role in Crystallization |

| Dichloromethane (DCM) | Moderate to High | Primary Solvent (Bottom Layer) |

| Chloroform ( | Moderate to High | Alternative Primary Solvent |

| DMF / DMSO | High (at elevated T) | Solvent for Slow Cooling |

| Methanol / Ethanol | Low / Insoluble | Anti-solvent (Top Layer) |

| Hexane / Pentane | Insoluble | Strong Anti-solvent |

| Toluene | Moderate (Hot) | Alternative for Slow Cooling |

Pre-Crystallization Purification

Do not attempt to grow single crystals from crude material. Impurities disrupt the lattice, causing twinning or micro-crystallinity.

-

Synthesis: Condensation of benzidine (1 eq) and p-anisaldehyde (2.1 eq) in refluxing ethanol with catalytic acetic acid.

-

Purification Protocol:

-

Filter the crude yellow precipitate.

-

Wash extensively with cold ethanol to remove unreacted aldehyde.

-

Recrystallization: Dissolve in minimal boiling DMF or Chloroform. Filter while hot (to remove dust/seeds). Allow to cool slowly. Isolate the microcrystalline powder.

-

Validation: Verify purity via

-NMR. Ensure no aldehyde peaks (~9.8 ppm) remain.

-

Experimental Protocols

Method A: Liquid-Liquid Diffusion (Layering) - Recommended

This method relies on the slow diffusion of a "bad" solvent (anti-solvent) into a "good" solvent containing the target molecule. It is superior for rigid rods because it controls supersaturation at the interface, reducing nucleation density.

The System: DCM (Solvent) / Methanol (Anti-solvent)

Step-by-Step Protocol:

-

Preparation of Solution: Dissolve 20 mg of purified MBB in 2 mL of Dichloromethane (DCM) in a small vial. Sonicate if necessary to ensure complete dissolution.

-

Filtration: Filter the solution through a 0.45

PTFE syringe filter into a clean, narrow crystallization tube (e.g., an NMR tube or a 5 mL straight-walled vial). Dust particles act as nucleation sites for low-quality crystals. -

Layering:

-

Tilt the tube to a 45° angle.

-

Using a glass syringe, very gently add 2-3 mL of Methanol down the side of the tube.

-

Crucial: You must create a sharp interface. Do not mix the layers. The DCM (density 1.33 g/mL) will sit at the bottom; Methanol (density 0.79 g/mL) will float on top.

-

-

Incubation: Cap the tube with a septum (punctured with a small needle for slight pressure release if needed, though usually sealed is fine). Place the tube in a vibration-free environment (e.g., a heavy foam block) in the dark.

-

Observation:

-

Day 1-2: A "schlieren" mixing zone will form at the interface.

-

Day 3-7: Crystals will begin to grow at the interface or on the glass walls near the interface.

-

Harvest: Once crystals are 0.2–0.5 mm in size, carefully pipette off the solvent and mount immediately.

-

Method B: Slow Evaporation (Backup)

If layering fails, use slow evaporation with a solvent mixture. Pure DCM evaporates too fast, causing amorphous crash-out.

-

Solvent Mix: Prepare a 1:1 mixture of DCM and Toluene. The Toluene slows the evaporation rate.

-

Dissolution: Dissolve 15 mg of MBB in 3 mL of the solvent mix. Filter into a clean vial.

-

Restriction: Cover the vial with Parafilm. Poke 3-5 small holes with a needle to restrict evaporation speed.

-

Timeline: Allow to stand for 1-2 weeks.

Visualization of Workflows

Figure 1: Synthesis & Purification Logic

Caption: Logical workflow ensuring chemical purity before physical crystallization.

Figure 2: Liquid-Liquid Diffusion Setup

Caption: Density-driven diffusion setup. The lower density anti-solvent (Methanol) must be layered gently on top of the high-density solution (DCM).

Troubleshooting & Optimization

| Issue | Diagnosis | Solution |

| Precipitate is Powder | Diffusion is too fast. | Cool the setup to 4°C or use a narrower tube (NMR tube) to reduce surface area. |

| Crystals are Opaque | Solvent inclusion or defects. | Switch anti-solvent to Acetonitrile or Toluene. |

| Twinning | Nucleation rate too high. | Lower the concentration of MBB in the bottom layer (try 10 mg/2mL). |

| No Crystals | Solution is undersaturated. | Allow the tube to stand open for 24h after diffusion is complete to allow evaporation. |

References

-

Synthesis & Structural Analogs

- General Schiff Base Crystallization: Glidewell, C. et al. (2004). "Crystal engineering of Schiff base compounds." CrystEngComm, 6, 1-15.

-

Safety Data (Benzidine Derivatives)

-

National Toxicology Program (NTP). "Report on Carcinogens: Benzidine and Dyes Metabolized to Benzidine." Link

-

- Crystallographic Methodology: Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard text for solvent selection logic).

Sources

improving yield of N,N'-Bis(p-methoxybenzylidene)benzidine condensation reaction

[1]

⚠️ CRITICAL SAFETY NOTICE: BENZIDINE HANDLING

STOP AND READ: Benzidine is classified as a Group 1 Carcinogen by the IARC. It is known to cause bladder cancer.

-

Containment: All weighing and reactions must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, Tyvek sleeves/lab coat, and safety goggles are mandatory.[1]

-

Decontamination: Surface decontamination agents (e.g., bleach/surfactant mixtures) should be available immediately.[1]

-

Waste: All mother liquors and solid waste must be segregated as "Carcinogenic Organic Waste."

Module 1: The Chemistry of Yield Optimization

To improve the yield of N,N'-Bis(p-methoxybenzylidene)benzidine, one must understand that this is a reversible condensation reaction (Schiff base formation).[1] The reaction is an equilibrium battle between the forward formation of the imine and the backward hydrolysis.

The Reaction Mechanism

The reaction involves the nucleophilic attack of the benzidine diamine nitrogens onto the carbonyl carbon of p-anisaldehyde.

Key Yield Drivers:

-

Water Management (The Equilibrium Shifter): The reaction produces water.[2] According to Le Chatelier’s principle, failing to remove water drives the reaction backward, hydrolyzing your product back into starting materials.[1][3]

-

pH Control (The Catalyst): The reaction requires acid catalysis to protonate the carbonyl oxygen (making it electrophilic). However, too much acid protonates the amine, killing its nucleophilicity.[1] The "Goldilocks" zone is pH 4–5.

-

Solubility: This specific Schiff base is highly conjugated and rigid. It often precipitates from ethanol. If it precipitates too fast, it may trap unreacted starting material (occlusion), lowering purity.[1] If it stays in solution, it remains vulnerable to hydrolysis.[1]

Visualizing the Pathway

The following diagram illustrates the critical control points where yield is typically lost.

Module 2: Optimized Experimental Protocols

Method A: High-Yield Reflux (Recommended for Scale >1g)

This method uses ethanol, which is standard, but incorporates a hot filtration step to ensure high purity and yield.[1]

Reagents:

-

Benzidine (1.0 eq)[1]

-

p-Anisaldehyde (2.2 eq) — Excess aldehyde drives completion.[1]

-

Solvent: Absolute Ethanol (Anhydrous).[1]

-

Catalyst: Glacial Acetic Acid (2-3 drops per 50mL solvent).[1]

Protocol:

-

Dissolution: Dissolve Benzidine in minimum hot absolute ethanol. In a separate flask, dissolve p-Anisaldehyde in absolute ethanol.

-

Addition: Add the aldehyde solution to the amine solution slowly under stirring.

-

Catalysis: Add Glacial Acetic Acid. The solution may change color (yellow/orange) immediately.

-

Reflux: Reflux at 80°C for 3–6 hours.

-

Pro-Tip: If yield is consistently low, add 3Å Molecular Sieves to the reaction flask to scavenge water in situ.

-

-

Isolation: Cool the mixture to room temperature, then to 0°C in an ice bath. The Schiff base should crystallize out.[4][5][6]

-

Purification: Filter the solid. Wash with cold ethanol (to remove unreacted aldehyde) followed by diethyl ether (to remove sticky impurities).[1]

Method B: Microwave-Assisted (Green/Fast)

Microwave synthesis often results in higher yields (85-95%) for Schiff bases by superheating the solvent and accelerating the dehydration step.[1]

Protocol:

-

Mix Benzidine and p-Anisaldehyde (1:2 ratio) in a minimum amount of Ethanol (just enough to make a slurry).

-

Add 1 drop of Glacial Acetic Acid.

-

Irradiate in a microwave reactor at 140-300W for 2–5 minutes (monitor by TLC).

-

Cool and wash with cold ethanol/ether as above.

Workflow Decision Tree

Module 3: Troubleshooting Guide & FAQs

Symptom: "I got a sticky yellow oil/gum instead of crystals."

Diagnosis: This is the most common issue with anisaldehyde derivatives. It usually indicates:

-

Excess Aldehyde: p-Anisaldehyde is a liquid; if not washed away, it creates a gum.[1]

-

Incomplete Dehydration: You have a mixture of imine and hemiaminal.

Solution:

-

Trituration: Add cold diethyl ether or hexane to the oil and scratch the flask vigorously with a glass rod. This induces crystallization.[4][6]

-

Recrystallization: Recrystallize from a mixture of Ethanol/DMF (9:1).[1] DMF helps dissolve the rigid backbone, while cooling drives the pure crystal out.

Symptom: "My yield is < 50%."

Diagnosis: Hydrolysis is winning. Solution:

-

Dry Solvents: Ensure your ethanol is "Absolute" (99.8%+).[1]

-

Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the reaction flask during reflux.

-

Dean-Stark: If scaling up (>5g), use Toluene as the solvent with a Dean-Stark trap to physically remove water azeotropically.[1]

Symptom: "The product turned red/brown upon drying."

Diagnosis: Oxidation. Benzidine derivatives are prone to oxidation if left wet in air and light. Solution:

-

Dry the product in a vacuum desiccator in the dark.

-

Store under inert gas (Nitrogen/Argon) if possible.[1]

Comparative Data: Solvent Effects on Yield

Based on general Schiff base condensation efficiency for aromatic diamines.

| Solvent System | Catalyst | Temperature | Typical Yield | Notes |

| Ethanol (Abs) | Glacial AcOH | Reflux (78°C) | 70-80% | Standard.[1] Product precipitates.[6][7] |

| Methanol | Glacial AcOH | Reflux (65°C) | 60-70% | Lower boiling point may slow dehydration.[1] |

| Toluene | p-TSA | Reflux (110°C) | 85-92% | Best for Yield. Requires Dean-Stark trap.[1] |

| Water (Green) | None | Room Temp | <40% | Poor solubility of reactants leads to low conversion.[1] |

References

-

Synthesis and Characterization of Schiff Base Ligands: Ahmed, A. A., et al.[1][4][8] "Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan-1,2-diamine..." (Analogous chemistry for p-methoxybenzylidene formation).

-

Crystal Structure of Benzidine Derivatives: Nesterov, V., et al.[1] "N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine."[1] (Structural confirmation of the target class).

-

General Schiff Base Optimization: BenchChem Technical Support. "Optimizing Schiff Base Formation."

-

Microwave Assisted Synthesis: ResearchGate Discussions. "How do I increase Schiff's base yield? - Solvent free synthesis by microwave irradiation."

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. sites.nvcc.edu [sites.nvcc.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N 4,N 4′-Bis(4-methoxybenzylidene)-3,3′-dimethylbenzidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 8. mocedes.org [mocedes.org]

troubleshooting poor solubility of benzidine Schiff bases in ethanol

Introduction

Benzidine-derived Schiff bases are a cornerstone in the synthesis of azo dyes, organic pigments, and various biologically active compounds.[1][2] While ethanol is a common solvent for their synthesis and purification, researchers frequently encounter frustrating solubility issues.[3][4] These compounds, despite being polar, can exhibit poor solubility in ethanol due to strong intermolecular forces, high crystal lattice energy, and the planar, rigid nature of the benzidine backbone. This guide provides a structured, in-depth approach to systematically troubleshoot and resolve these solubility challenges, ensuring the success and efficiency of your experimental workflow.

Initial Troubleshooting Workflow

Before diving into complex modifications, it's crucial to follow a logical diagnostic sequence. The following flowchart outlines the recommended initial steps when you encounter a solubility problem with your benzidine Schiff base in ethanol.

Caption: Initial diagnostic workflow for solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my benzidine Schiff base poorly soluble in ethanol? It was synthesized in ethanol!